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Cat. No.: B3276912
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This guide provides a comprehensive spectroscopic analysis of 2,6-Dichloro-3-
methoxybenzaldehyde, a substituted aromatic aldehyde with significant applications in
organic synthesis. Understanding its unique spectral fingerprint is crucial for unambiguous
identification, quality control, and for distinguishing it from structurally similar compounds. Here,
we present a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (*H and 13C
NMR), and Mass Spectrometry (MS) data, placed in context through a comparative analysis
with 3-methoxybenzaldehyde, 2,6-dichlorobenzaldehyde, and the widely-known vanillin.

The Spectroscopic Signature of 2,6-Dichloro-3-
methoxybenzaldehyde

The substitution pattern of 2,6-Dichloro-3-methoxybenzaldehyde—featuring two ortho- and
meta-directing chlorine atoms and a meta-directing methoxy group relative to the aldehyde—
creates a distinct electronic environment that is clearly reflected in its spectra.

Molecular Structure
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Caption: Structure of 2,6-Dichloro-3-methoxybenzaldehyde with atom numbering.

Data Summary

Technique Characteristic Data

C=0 stretch: ~1700-1710 cm~%, C-Cl stretch:
~750-800 cm~1, C-O stretch (ether): ~1250

IR
cm~1, Aromatic C=C stretch: ~1570-1600 cm~1,
C-H stretch (aldehyde): ~2730, 2830 cm~1
Aldehyde-H: ~10.4 ppm (s), Aromatic-H (H4,
' NMR y ppm (s) (

H5): ~7.0-7.6 ppm (d), Methoxy-H: ~3.9 ppm (s)

C=0: ~188 ppm, C-Cl: ~135-138 ppm, C-O:
13C NMR ~155 ppm, Aromatic C-H: ~115-130 ppm, C-
CHO: ~133 ppm, -OCHs: ~56 ppm

Molecular lon (M*): m/z 204/206/208 (isotope
MS pattern for 2 Cl), Key Fragments: [M-H]*, [M-
CHOJ*, [M-CI]*

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration.

Comparative Analysis: Distinguishing Structural
Isomers and Analogs

The most effective way to understand the spectroscopic features of a molecule is to compare it
with structurally related compounds. The choice of 3-methoxybenzaldehyde, 2,6-
dichlorobenzaldehyde, and vanillin allows for a systematic evaluation of the electronic effects of
the chloro and methoxy substituents.

'H NMR Comparison

The proton NMR spectrum is highly sensitive to the electronic environment of the hydrogen
atoms. The aldehyde proton, in particular, serves as a key diagnostic signal.
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Aldehyde-H (9, Aromatic-H (9, Other Protons (0,
Compound
ppm) ppm) ppm)
2,6-Dichloro-3-
~10.4 (s) ~7.0-7.6 (2H, d) ~3.9 (3H, s, -OCHs)
methoxybenzaldehyde
3-
~3.82 (3H, s, -OCH5)
Methoxybenzaldehyde ~9.98 (s) ~7.25-7.51 (4H, m) o
[1]
2,6-
. ~7.4 (2H, d), ~7.5 (1H,
Dichlorobenzaldehyde  ~10.4 (s)[2]
2]
[2]
. ~7.0 (1H, d), ~7.4 (2H, ~3.9 (3H, s, -OCHs),
Vanillin[3] ~9.82 (9)[3]

m)[3] ~6.1 (1H, s, -OH)

Causality Behind the Shifts:

» Aldehyde Proton: The strong electron-withdrawing effect of the two chlorine atoms in both
2,6-dichloro-substituted compounds deshields the aldehyde proton, shifting it significantly
downfield to ~10.4 ppm compared to 3-methoxybenzaldehyde (~9.98 ppm) and vanillin
(~9.82 ppm).[1][2][3]

e Aromatic Protons: The aromatic region of 2,6-Dichloro-3-methoxybenzaldehyde is
simplified to two doublets due to the symmetry, a stark contrast to the more complex
multiplets seen in 3-methoxybenzaldehyde.[1] The presence of the hydroxyl group in vanillin
also influences the aromatic proton shifts.[3]

13C NMR Comparison

Carbon NMR provides insight into the carbon skeleton of the molecule. The chemical shifts are
influenced by the electronegativity of attached atoms and the overall electronic distribution.
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Aromatic C (9,

Compound C=0 (6, ppm) -OCHs (6, ppm)
ppm)
2,6-Dichloro-3- ~115-138 (C-H, C-ClI),
~188 ~56
methoxybenzaldehyde ~155 (C-0)
3 ~112.9, ~121.0,
~122.5, ~130.3 (C-H),
Methoxybenzaldehyde ~193.0[1] ~55.4[1]
o ~137.6 (C-CHO),
~159.8 (C-O)[1]
2,6- ~130, ~134 (C-H),
Dichlorobenzaldehyde  ~189[2] ~132 (C-CHO), ~136
[2] (C-Chi2]

~113, ~116, ~125 (C-
Vanillin[3] ~191.1[3] H), ~128 (C-CHO), ~56[3]
~148, ~151.7 (C-0)[3]

Interpreting the Carbon Shifts:

e Carbonyl Carbon: The carbonyl carbon shifts are all in a similar region (~188-193 ppm), as
expected for benzaldehydes.

» Substituted Aromatic Carbons: The carbons directly attached to the electronegative chlorine
(~136 ppm) and oxygen (~155 ppm) atoms are shifted significantly downfield.[2] This is a key
diagnostic feature. Comparing the spectra of 2,6-dichloro-3-methoxybenzaldehyde with
2,6-dichlorobenzaldehyde clearly shows the appearance of a downfield signal around 155
ppm, corresponding to the carbon attached to the methoxy group.[2]

IR Spectroscopy Comparison

Infrared spectroscopy is instrumental in identifying key functional groups.

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://pdf.benchchem.com/137/H_and_C_NMR_Analysis_of_2_6_Dichlorobenzaldehyde_A_Comparative_Guide.pdf
https://pdf.benchchem.com/137/H_and_C_NMR_Analysis_of_2_6_Dichlorobenzaldehyde_A_Comparative_Guide.pdf
https://pdf.benchchem.com/137/H_and_C_NMR_Analysis_of_2_6_Dichlorobenzaldehyde_A_Comparative_Guide.pdf
https://pdf.benchchem.com/156/Spectroscopic_Scrutiny_Confirming_the_Structure_of_5_Nitrovanillin_in_a_Comparative_Analysis.pdf
https://pdf.benchchem.com/156/Spectroscopic_Scrutiny_Confirming_the_Structure_of_5_Nitrovanillin_in_a_Comparative_Analysis.pdf
https://pdf.benchchem.com/156/Spectroscopic_Scrutiny_Confirming_the_Structure_of_5_Nitrovanillin_in_a_Comparative_Analysis.pdf
https://pdf.benchchem.com/156/Spectroscopic_Scrutiny_Confirming_the_Structure_of_5_Nitrovanillin_in_a_Comparative_Analysis.pdf
https://pdf.benchchem.com/137/H_and_C_NMR_Analysis_of_2_6_Dichlorobenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b3276912/docs?utm_src=pdf-body#a-comparative-spectroscopic-guide-to-2-6-dichloro-3-methoxybenzaldehyde
https://pdf.benchchem.com/137/H_and_C_NMR_Analysis_of_2_6_Dichlorobenzaldehyde_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3276912?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

C=0 Stretch C-Cl Stretch C-O Stretch
Compound Key Features
(cm™?) (cm™?) (cm™?)
2,6-Dichloro-3- Presence of both
methoxybenzald ~1700-1710 ~750-800 ~1250 strong C=0 and
ehyde C-Cl stretches.
3-
Absence of C-ClI
Methoxybenzald ~1700 - ~1250
stretch.[4]
ehyde[4]
2,6-
] Absence of C-O
Dichlorobenzalde ~1700 ~750-800 -
ether stretch.[5]
hyde
Broad O-H
Vanillin[6] ~1697[6] - ~1270 stretch (~3200-

3500 cm~1).[7][6]

Functional Group Analysis: The IR spectrum of 2,6-Dichloro-3-methoxybenzaldehyde is

uniquely defined by the simultaneous presence of a strong carbonyl absorption, characteristic

C-ClI stretches, and the C-O ether stretch. This combination allows for its clear differentiation

from the other three compounds which each lack one of these key features.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized

protocols are recommended.
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General Spectroscopic Workflow

Sample Preparation
(Dissolution in appropriate solvent)

MS Acquisition

NMR Acquisition IR Acquisition
(*H, 3C, DEPT, etc.) (ATR or KBr pellet) (El or ESI)

Data Processing
(Fourier Transform, Baseline Correction)

[Spectral Interpretation & Structural ElucidatiorD

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.[2] The choice of solvent
is critical as it can influence chemical shifts; consistency across comparative samples is key.

e Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300
MHz is recommended for adequate signal dispersion.[2]

e 1H NMR Acquisition:
o Number of Scans: 8-16 scans are typically sufficient.
o Relaxation Delay: A delay of 1-2 seconds between scans is standard.
o Spectral Width: 0-12 ppm.

e 13C NMR Acquisition:

o Number of Scans: Due to the low natural abundance of 13C, 1024 or more scans are often
necessary.

o Relaxation Delay: A 2-5 second delay is used to ensure full relaxation of the carbon nuclei.

o Pulse Program: A proton-decoupled pulse sequence should be used to simplify the
spectrum.[2]

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID),
followed by phase and baseline correction.[2] Chemical shifts should be referenced to
tetramethylsilane (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly onto the
Attenuated Total Reflectance (ATR) crystal.[3] This method requires minimal sample
preparation.

e Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract
atmospheric contributions (COz, H20).[3]
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o Sample Spectrum: Apply pressure to ensure firm contact between the sample and the crystal
and record the spectrum, typically over a range of 4000-400 cm~1.[3]

o Data Processing: The resulting interferogram is Fourier-transformed to generate the final
spectrum of transmittance or absorbance versus wavenumber.[3]

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or through a gas or liquid chromatograph.

« lonization: Electron lonization (El) is a common technique for this type of molecule, as it
provides detailed fragmentation patterns.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole or time-of-flight).

o Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the
isotopic distribution pattern to confirm the presence of chlorine atoms. The fragmentation
pattern provides further structural information.

Conclusion

The spectroscopic analysis of 2,6-Dichloro-3-methoxybenzaldehyde reveals a unique set of
spectral data that allows for its confident identification. The downfield shift of the aldehyde
proton in the *H NMR spectrum to approximately 10.4 ppm is a direct consequence of the two
electron-withdrawing chlorine atoms. The combination of characteristic absorptions in the IR
spectrum for the carbonyl, C-Cl, and C-O ether functionalities provides a rapid and reliable
method for its differentiation from related benzaldehydes. This guide provides the foundational
data and comparative context necessary for researchers working with this important synthetic
intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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